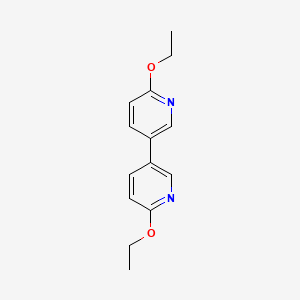

6,6'-Diethoxy-3,3'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-ethoxy-5-(6-ethoxypyridin-3-yl)pyridine |

InChI |

InChI=1S/C14H16N2O2/c1-3-17-13-7-5-11(9-15-13)12-6-8-14(16-10-12)18-4-2/h5-10H,3-4H2,1-2H3 |

InChI Key |

ZURXSWVESAVAIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CN=C(C=C2)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6 Diethoxy 3,3 Bipyridine and Analogues

Homocoupling Reactions

Homocoupling reactions represent a direct approach to symmetrical bipyridines by dimerizing two identical pyridine (B92270) precursors. These methods are particularly valuable for creating symmetrical backbones like the 3,3'-bipyridine (B1266100) core. mdpi.com

Ullmann Coupling Strategies for 3,3'-Bipyridine Derivatives

The Ullmann reaction is a classic and valuable technique for synthesizing symmetrical biaryls, including 3,3'-bipyridine derivatives, through the copper-mediated homocoupling of aryl halides. mdpi.comresearchgate.net This method is particularly useful because it allows for the selection of substituents on both pyridine rings and utilizes available starting materials. researchgate.net The traditional procedure involves heating an aryl halide with an excess of copper powder at high temperatures, often exceeding 200°C. mdpi.comorganic-chemistry.org However, 3-halogenopyridines are generally unreactive or provide very low yields under these conditions unless the halogen atom is activated by electron-withdrawing substituents. researchgate.net For instance, a nitro group in the ortho-position to the bromine atom in a 3-bromopyridine (B30812) derivative sufficiently activates it for the Ullmann reaction. researchgate.net

Mechanistic Considerations and Reaction Optimization

The precise mechanism of the Ullmann reaction is not fully understood, with both radical and anionic pathways being considered. mdpi.compreprints.org

Radical Process: A single electron transfer (SET) from the copper metal to the aryl halide generates an aryl radical. Two of these radicals then combine to form the biaryl product. mdpi.comsci-hub.se

Ionic/Organometallic Process: This pathway involves the oxidative addition of copper to the aryl halide to form an organocopper intermediate. organic-chemistry.orgsci-hub.se A subsequent oxidative addition of another aryl halide molecule leads to a Cu(III) species, which then undergoes reductive elimination to yield the biaryl product and regenerate the copper catalyst. nih.govnih.gov

Significant efforts have been made to optimize the Ullmann reaction to overcome its traditional limitations, such as harsh conditions and the need for stoichiometric amounts of copper. mdpi.comnih.gov Optimization strategies include the use of different solvents, copper sources, and lower reaction temperatures. For example, in the optimization of an intramolecular Ullmann coupling, changing the solvent from DMF or DMA to DMSO increased the product yield from 34% to 78%. researchgate.net The use of bimetallic gold-palladium alloy nanoclusters has also been shown to effectively catalyze the Ullmann coupling of chloropyridines under ambient conditions. mdpi.com

Table 1: Optimization of Intramolecular Ullmann Coupling Reaction Conditions

| Entry | Copper Source (mol %) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (10) | DMF | 100 | 26 researchgate.net |

| 2 | CuI (10) | DMA | 100 | 34 researchgate.net |

| 3 | CuI (10) | DMSO | 100 | 78 researchgate.net |

| 4 | CuI (10) | DMSO | 80 | 40 researchgate.net |

| 5 | CuBr (10) | DMSO | 100 | 65 researchgate.net |

| 6 | CuCl (10) | DMSO | 100 | 62 researchgate.net |

| 7 | Cu(OAc)₂ (10) | DMSO | 100 | 43 researchgate.net |

| 8 | Cu(OTf)₂ (10) | DMSO | 100 | 55 researchgate.net |

This table is based on data for an intramolecular Ullmann reaction and serves as an example of optimization parameters. researchgate.net

Electrochemical Homocoupling Approaches for Substituted Pyridines

Electrochemical methods offer a green and efficient alternative for the synthesis of biheteroaryls. rsc.org These reactions can be conducted at room temperature in a simple undivided cell, avoiding the need for metal catalysts, additives, and chemical oxidants. rsc.org An electrochemical dehydrogenative homo-coupling of imidazopyridine-based heterocycles has been developed, affording biheteroaryls with good yields and high regioselectivity. rsc.org Nickel complexes have also been used to catalyze the electrochemical homocoupling of 2-bromomethylpyridines. mdpi.compreprints.org

Cross-Coupling Reactions

Cross-coupling reactions provide a versatile route to both symmetrical and asymmetrical bipyridines by joining two different precursor molecules.

Palladium-Catalyzed Cross-Coupling for Asymmetric Bipyridine Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are among the most powerful and widely used methods for constructing C-C bonds to form biaryl and heterobiaryl systems. acs.orgmdpi.com These reactions typically involve the coupling of an aryl or heteroaryl halide with an organoboron compound in the presence of a palladium catalyst and a base. acs.orgmdpi.com This methodology is highly versatile for creating a broad range of bipyridine derivatives. mdpi.com For instance, 3-pyridylboronic acids can be coupled with various bromopyridines to synthesize different bipyridine structures. mdpi.com While highly effective for creating asymmetric bipyridines, these methods can also be adapted for symmetrical syntheses, for example, by coupling a 3-halopyridine with a 3-pyridylboronic acid. The development of specialized ligands, such as imidazolium (B1220033) salts or phosphine-oxazolines, has been crucial in improving catalyst turnover numbers and enabling reactions with a wider variety of substrates, including those with sensitive functional groups. mdpi.comnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling for Bipyridine Synthesis

| Catalyst System | Coupling Partners | Base | Solvent | Key Feature |

|---|---|---|---|---|

| Pd(dppb)Cl₂ | Arylboronic acids and heteroaryl chlorides | Na₂CO₃ | 1,4-Dioxane | Effective for monocyclic heteroaryl chlorides. acs.org |

| Pd(PPh₃)₄ | Arylboronic acids and chloroquinolines | Na₂CO₃ | 1,4-Dioxane | Excellent for a range of chloroquinoline derivatives. acs.org |

| Pd(OAc)₂ / Piperazine | Bromopyridines (Homocoupling) | Piperazine | DMF | Operationally straightforward with good substrate compatibility. mdpi.compreprints.org |

| PdCl₂(PPh₃)₂ | 2-Nitrobenzaldehyde and formamide | MoCl₅ (co-catalyst) | N/A | Reductive N-heterocyclization to form quinazolines. researchgate.net |

Functionalization and Derivatization Strategies

The functionalization of a pre-existing bipyridine core is a key strategy for introducing desired substituents and fine-tuning the molecule's properties. mdpi.com A variety of methods exist to modify the bipyridine skeleton. For instance, nucleophilic aromatic substitution (SNAr) reactions can be used to introduce a range of functional groups. A recently developed method uses cationically charged trimethylammonium groups as effective leaving groups for the introduction of C-O, C-S, and C-F bonds onto bipyridine rings under mild conditions. acs.org Another flexible route involves the cyclocondensation of β-ketoenamides to form highly functionalized 4-hydroxypyridine (B47283) derivatives, which can then be converted into 4-nonafloxy-substituted bipyridines. nih.gov These nonaflates are excellent precursors for subsequent palladium-catalyzed coupling reactions, allowing for the introduction of further diversity. nih.gov

Introduction of Additional Functionalities (e.g., dicarboxaldehyde, dicarboxylic acid, phosphine)

The introduction of functional groups such as dicarboxaldehyde, dicarboxylic acid, and phosphine (B1218219) moieties onto the 6,6'-diethoxy-3,3'-bipyridine scaffold significantly expands its utility as a building block in supramolecular chemistry and as a ligand in coordination chemistry. While direct functionalization of the preformed this compound can be challenging, several synthetic strategies can be employed, often involving the functionalization of pyridine precursors prior to the bipyridine-forming coupling reaction.

Dicarboxaldehyde Functionalization: The synthesis of bipyridine dicarboxaldehydes is a key step in the creation of more complex architectures such as macrocycles and covalent organic frameworks (COFs) rsc.org. A common strategy involves the oxidation of the corresponding dimethyl-bipyridine precursor. For instance, 2,2'-bipyridine-5,5'-dicarboxaldehyde can be prepared in two steps from 5,5'-dimethyl-2,2'-bipyridine. This process involves an enamination reaction with Bredereck's reagent, followed by oxidative cleavage of the resulting enamine groups using sodium periodate (B1199274) researchgate.netnih.gov. A similar approach could be envisioned for the synthesis of this compound-5,5'-dicarboxaldehyde, starting from a suitably protected 5,5'-dimethyl-6,6'-dihydroxy-3,3'-bipyridine, followed by etherification and subsequent oxidation of the methyl groups. Another route to dialdehydes involves the bromination of the dimethyl precursor, followed by hydrolysis scirp.org.

Dicarboxylic Acid Functionalization: Bipyridine dicarboxylic acids are versatile precursors for the synthesis of amides, esters, and other derivatives. A prevalent method for their synthesis is the oxidation of the corresponding dimethyl-bipyridine analogues scielo.br. For example, 6,6'-dicarboxy-2,2'-bipyridine can be prepared by the acid hydrolysis of the 6,6'-dicyano derivative or by the oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779) scielo.br. The synthesis of diamides from dicarboxylic acids can be achieved through activation with agents like thionyl chloride followed by reaction with the desired amine mdpi.com. The direct synthesis of diamides from dicarboxylic acids and amines can also be catalyzed by Lewis acids such as niobium pentoxide (Nb₂O₅) nih.gov.

Phosphine Functionalization: The introduction of phosphine groups creates ligands with unique electronic and coordination properties. A general approach to phosphine-functionalized ligands involves the reaction of a lithiated precursor with a chlorophosphine derivative. For instance, indolylphosphine ligands can be synthesized by lithiation of an indole (B1671886) precursor with n-BuLi, followed by trapping with a chlorodialkylphosphine orgsyn.org. A modified approach utilizes a Grignard reagent intermediate, which then reacts with a di-tert-butylchlorophosphine (B1329828) in the presence of a copper catalyst orgsyn.org. These methods could be adapted for the phosphination of a lithiated or Grignard-functionalized this compound. The synthesis of phosphonic acid-derivatized bipyridines has also been reported, providing another route to phosphorus-containing ligands nih.gov.

Synthesis of Related 6,6'-Disubstituted-3,3'-bipyridine Ligands

The synthesis of a diverse range of 6,6'-disubstituted-3,3'-bipyridine ligands is crucial for systematically studying structure-activity relationships and for developing new materials with tailored properties. Various synthetic strategies have been developed to achieve this, with cross-coupling reactions being particularly prominent.

One powerful method for the synthesis of symmetrical 6,6'-disubstituted-2,2'-bipyridines is the double Diels-Alder/retro-Diels-Alder reaction of 5,5'-bi-1,2,4-triazines with a suitable dienophile, such as bicyclo[2.2.1]hepta-2,5-diene nih.gov. This approach provides a direct route to symmetrically substituted bipyridines.

Transition metal-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, and Stille couplings, are widely used for the synthesis of both symmetrical and unsymmetrical bipyridines nih.gov. The Negishi reaction, for instance, provides an efficient method to convert chloro- and bromo-pyridines into functionalized 2,2'-bipyridines researchgate.net. These methods offer good functional group tolerance and are applicable to the synthesis of a wide variety of substituted bipyridines.

Below is a table summarizing various synthetic routes to disubstituted bipyridine ligands.

| Reaction Type | Precursors | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Diels-Alder/retro-Diels-Alder | 5,5'-bi-1,2,4-triazines, Dienophile | High temperature (e.g., boiling p-cymene) | Symmetrical 6,6'-disubstituted-2,2'-bipyridines |

| Negishi Coupling | Halopyridines, Organozinc reagents | Palladium catalyst | Functionalized 2,2'-bipyridines |

| Ullmann Coupling | 6-substituted-2-halopyridines | Ni or Pd catalyst | Symmetrical 6,6'-disubstituted-2,2'-bipyridines |

| Wurtz Coupling | Halogenated pyridines | Na dispersion | Symmetrical bipyridines |

Purification and Isolation Techniques for Advanced Bipyridine Derivatives

The purification and isolation of advanced bipyridine derivatives are critical steps to ensure the desired properties and reactivity of the final products. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Column Chromatography is a widely used technique for the purification of bipyridine derivatives. The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system researchgate.netresearchgate.net. The polarity of the solvent is chosen to achieve optimal separation of the desired compound from byproducts and unreacted starting materials. For example, a mixture of heptane (B126788) and ethyl acetate (B1210297) is often used for the purification of olefin-substituted bipyridines researchgate.net.

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures mt.comlibretexts.orgyoutube.com. The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution libretexts.orgyoutube.com. The choice of solvent is crucial for successful recrystallization; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures mt.com. Slurry and cooling crystallization experiments are often employed to find suitable solvents and conditions nih.govacs.org.

For more complex mixtures, such as isomers of bipyridine-containing metal complexes, more advanced chromatographic techniques are required. Cation-exchange column chromatography has proven effective for the separation of meridional and facial isomers of ruthenium(II) tris-bipyridine complexes rsc.org. This technique utilizes a charged stationary phase, such as SP Sephadex C-25, and an eluent containing a salt, like sodium toluene-4-sulfonate or sodium hexanoate, to achieve separation based on the differential interaction of the isomers with the stationary phase rsc.org.

The following table outlines common purification techniques for bipyridine derivatives.

| Technique | Principle | Stationary/Mobile Phase Examples | Typical Application |

|---|---|---|---|

| Column Chromatography | Differential adsorption | Stationary: Silica gel; Mobile: Heptane/Ethyl acetate | General purification of organic-soluble bipyridines |

| Recrystallization | Differential solubility | Solvents: Ethanol, Ethyl acetate/Hexane | Purification of solid bipyridine derivatives |

| Cation-Exchange Chromatography | Differential ionic interaction | Stationary: SP Sephadex C-25; Mobile: Aqueous sodium toluene-4-sulfonate | Separation of isomeric metal-bipyridine complexes |

Coordination Chemistry of 6,6 Diethoxy 3,3 Bipyridine and Its Metal Complexes

Ligand Design Principles and Chelation Properties

The coordination behavior of 6,6'-Diethoxy-3,3'-bipyridine is dictated by the interplay of the nitrogen donors' orientation and the electronic and steric effects of the ethoxy substituents. Unlike the coplanar arrangement of the nitrogen atoms in 2,2'-bipyridine (B1663995) which favors chelation to a single metal center, the nitrogen atoms in the 3,3'-bipyridine (B1266100) scaffold are directed away from each other, predisposing it to act as a bridging ligand between multiple metal centers. rsc.org

The flexibility of the 3,3'-bipyridine backbone allows for various coordination modes. While simple bidentate chelation to a single metal is sterically hindered and electronically unfavorable, it can act as a monodentate ligand in some instances. More commonly, it utilizes its two nitrogen atoms to bridge two different metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. acs.org

Derivatives of 3,3'-bipyridine with additional donor groups in the 6 and 6' positions can act as dinucleating ligands, where each metal center is chelated by one pyridine (B92270) ring and the adjacent donor group. rsc.org Although no literature specifically describes this compound exhibiting tetradentate behavior, it is conceivable that with appropriate functionalization, ligands based on this core could be designed to bind to a single metal center in a tetradentate fashion, or bridge two metal centers as a bis-bidentate ligand.

The introduction of ethoxy groups at the 6 and 6' positions of the 3,3'-bipyridine core is expected to significantly influence its coordination chemistry.

Electronic Effects: The ethoxy groups are electron-donating, which increases the electron density on the pyridine rings and enhances the basicity of the nitrogen atoms. This increased basicity generally leads to the formation of more stable metal complexes compared to the unsubstituted ligand.

| Substituent Effect | Influence on this compound Complexes |

| Electronic (Ethoxy) | Increased electron density on pyridine rings, enhanced nitrogen basicity, and potentially more stable metal complexes. |

| Steric (Ethoxy) | Steric hindrance around the nitrogen donors, potentially leading to lower coordination numbers and influencing the geometry of polynuclear structures. nih.govrsc.org |

Complexation with Transition Metals

The ability of 3,3'-bipyridine and its derivatives to form stable complexes with a wide range of transition metals is well-documented.

Substituted bipyridines are known to form stable complexes with first-row transition metals. researchgate.net For instance, dinuclear and hexanuclear iron(III) oxide complexes with a bis(bipyridine) ligand have been synthesized. nih.gov The increased basicity conferred by the ethoxy groups in this compound would suggest a strong affinity for these Lewis acidic metal ions. The steric hindrance from the ethoxy groups might, however, lead to the formation of less common coordination geometries. For example, while many bipyridine complexes of nickel are octahedral, the steric bulk in 6,6'-disubstituted derivatives can favor four-coordinate square planar or tetrahedral geometries. researchgate.net

| Metal Ion | Expected Coordination Behavior with this compound | Potential Complex Architectures |

|---|---|---|

| Fe(II)/Fe(III) | Strong coordination due to high affinity for nitrogen donors. | Dinuclear or polynuclear bridged complexes. nih.gov |

| Zn(II) | Formation of coordination polymers is likely. | One-dimensional chains or more complex networks. acs.org |

| Cu(I)/Cu(II) | Can form a variety of coordination geometries depending on the steric environment. | Dinuclear paddlewheel-type structures or linear chains. acs.org |

| Co(II) | Likely to form tetrahedral or octahedral complexes. | Bridged dinuclear or polynuclear species. |

| Ni(II) | Coordination geometry is sensitive to steric bulk. nih.gov | Could favor square planar or tetrahedral geometries over octahedral. researchgate.net |

Noble metals are known to form a rich variety of complexes with bipyridine ligands, often exhibiting interesting photophysical and catalytic properties. mdpi.comuark.edu Ruthenium(II) complexes of 3,3'-dihydroxy-2,2'-bipyridine have been shown to act as dinucleating ligands. rsc.orgrsc.org It is plausible that this compound would form similar bridged dinuclear ruthenium(II) complexes. The electron-donating nature of the ethoxy groups would be expected to influence the metal-to-ligand charge transfer (MLCT) bands in the electronic spectra of such complexes. For iridium(III) complexes, the steric environment created by the ligands plays a crucial role in determining the coordination geometry and the resulting photophysical properties. nih.gov

| Metal Ion | Anticipated Coordination Features with this compound | Potential Applications |

|---|---|---|

| Ru(II) | Formation of dinuclear bridged complexes with potential for interesting electronic communication between metal centers. rsc.orgrsc.org | Photocatalysis, molecular electronics. mdpi.comuark.edu |

| Rh(I) | Square planar complexes are possible, potentially forming stacked structures. | Catalysis. |

| Ir(III) | Formation of octahedral complexes, where the ethoxy groups would influence the ligand field strength and emission properties. nih.gov | Organic light-emitting diodes (OLEDs), photoredox catalysis. google.com |

| Pt(II) | Square planar complexes are expected, with the steric bulk of the ethoxy groups potentially influencing intermolecular interactions. | Luminescent materials. |

The coordination chemistry of lanthanide ions with bipyridine-based ligands is of interest for applications in materials science and bio-imaging due to their unique luminescent properties. mdpi.comnih.gov Lanthanide ions typically exhibit high coordination numbers, and the steric bulk of the ligands can play a significant role in determining the final structure of the complex. While there is no specific data on this compound, studies on other substituted bipyridines suggest that it could form stable complexes with lanthanide ions. acs.orgacs.orgnih.gov The ethoxy groups, by increasing the ligand's basicity, would likely enhance the stability of these complexes. The selectivity for different lanthanide ions would depend on a combination of factors including the ionic radius of the metal and the steric constraints imposed by the ligand.

Molecular Structure and Geometry of Metal Complexes

Coordination Spheres and Ligand Field Effects

The coordination sphere comprises the central metal ion and the ligands directly bonded to it. pressbooks.pub The nature of the this compound ligand, including the electronic effects of the ethoxy groups at the 6,6'-positions and the nitrogen donors at the 3,3'-positions, would influence the ligand field strength. rsc.orgnih.gov This, in turn, dictates the splitting of the metal d-orbitals and affects the electronic and magnetic properties of the complex. However, without spectroscopic or theoretical studies on its metal complexes, it is not possible to quantify the ligand field parameters (like 10Dq) or discuss the specific electronic transitions. nih.gov The environment outside the primary coordination sphere, known as the outer sphere, can also influence the complex's properties, but this requires detailed experimental investigation under various conditions. rsc.org

Stereochemical Aspects and Isomerism (e.g., cis/trans arrangements)

Metal complexes involving bidentate ligands like this compound can exhibit various forms of isomerism. For an octahedral complex with three such ligands, [M(L)₃], chiral enantiomers are expected. irb.hr In a square planar or octahedral complex of the type [M(L)₂(X)₂], where X is a monodentate ligand, cis and trans geometric isomers are possible. uou.ac.in The specific arrangement adopted would depend on the metal ion, reaction conditions, and the steric and electronic properties of the this compound ligand. The steric bulk of the ethoxy groups at the 6,6'-positions could potentially influence the preferred isomeric form. However, no specific examples or studies have been reported to confirm which isomers are formed or are more stable.

Metal-Ligand Cooperative Mechanisms in Complex Formation

Metal-ligand cooperation (MLC) refers to mechanisms where both the metal center and the ligand actively participate in a chemical transformation. nih.gov This often involves ligands with functional groups that can be reversibly modified, such as through deprotonation or aromatization/dearomatization. While related ligands like 6,6'-dihydroxy-2,2'-bipyridine have been shown to participate in MLC through their hydroxyl groups, it is not immediately apparent if the ethoxy groups in this compound could engage in similar cooperative pathways under typical conditions. researchgate.net Investigating such mechanisms would require dedicated mechanistic studies, which are currently absent from the scientific literature for this specific compound.

Despite a comprehensive search for scientific literature, specific experimental data for the compound “this compound” corresponding to the detailed outline provided is not available. The search results did not yield specific ¹H NMR, ¹³C NMR, 2D NMR, paramagnetic NMR, or UV-Vis spectroscopic data necessary to accurately and thoroughly populate the requested sections on its advanced spectroscopic and structural characterization.

The provided search results contain general information on spectroscopic techniques and data for other related bipyridine compounds, but lack the specific details required to construct an article that is solely focused on this compound as per the strict instructions of the prompt. Therefore, it is not possible to generate the requested article without resorting to speculation or including information on other compounds, which would violate the explicit content exclusions.

Advanced Spectroscopic and Structural Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent Effects on Electronic Spectra

The electronic absorption spectra of molecules like 6,6'-Diethoxy-3,3'-bipyridine are influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. researchgate.net Interactions between the solute (the bipyridine derivative) and solvent molecules can alter the energy levels of the ground and excited states, leading to shifts in the maximum absorption wavelength (λmax). nih.gov The position, intensity, and shape of the absorption bands are dependent on solvent properties such as polarity, hydrogen bond donating (HBD) or accepting (HBA) ability, and refractive index. researchgate.netnih.gov

These shifts are typically categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength, which occurs when solute-solvent interactions stabilize the excited state more than the ground state. This is often observed in polar solvents for compounds with polar excited states.

Hypsochromic shift (blue shift): A shift to a shorter wavelength, occurring when the ground state is stabilized more than the excited state.

For bipyridine compounds, the UV-Vis spectra typically show intense bands corresponding to π → π* transitions within the aromatic system. The specific λmax values for this compound in various solvents are not extensively detailed in readily available literature. However, studies on analogous aromatic compounds show that increasing solvent polarity can lead to either bathochromic or hypsochromic shifts depending on the specific electronic transitions and the nature of the solute's ground and excited states. mdpi.com For example, in some aromatic systems, a redshift of the n → π* transition band is observed when moving from a nonpolar to a polar solvent. researchgate.net

The relationship between solvent parameters and spectral shifts can be analyzed using linear solvation energy relationships (LSER), such as the Kamlet-Taft equation, which correlates the absorption energy with solvent acidity (α), basicity (β), and dipolarity/polarizability (π*). researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Site Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. rsc.org For this compound, the IR spectrum is expected to show characteristic absorption bands for the pyridine (B92270) rings and the ethoxy substituents.

Functional Group Identification: Based on data from analogous bipyridine and aromatic ether compounds, the following vibrational modes can be anticipated for this compound:

Aromatic C-H Stretch: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethoxy substituents are expected between 3000-2850 cm⁻¹.

Pyridine Ring Vibrations (C=C and C=N stretching): These appear as a series of sharp bands in the 1600-1400 cm⁻¹ region. For 2,2'-bipyridine (B1663995), characteristic peaks are observed around 1596 cm⁻¹ (C=N stretch) and 1434-1476 cm⁻¹ (C=C stretch). researchgate.net

C-O-C Stretch (Ether Linkage): A strong, characteristic band for the asymmetric C-O-C stretching of the ethoxy group is expected in the 1300-1000 cm⁻¹ range.

C-H Bending: Aromatic C-H out-of-plane bending vibrations appear in the 900-700 cm⁻¹ region, and their positions can provide information about the substitution pattern on the pyridine rings.

Coordination Site Analysis: When a bipyridine ligand coordinates to a metal ion, changes in its IR spectrum can identify the coordination sites. The nitrogen atoms of the pyridine rings are the primary coordination sites. Upon coordination, the electron density in the ring changes, leading to shifts in the vibrational frequencies of the C=C and C=N bonds. Typically, these bands shift to higher wavenumbers (a blue shift) due to the kinematic coupling and electronic effects of metal binding. researchgate.net Monitoring these shifts provides direct evidence of the ligand's coordination to a metal center.

| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Reference/Analogue |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | General Aromatic Compounds |

| Aliphatic C-H (Ethoxy) | Stretching | 3000 - 2850 | General Alkanes |

| Pyridine Ring | C=N Stretching | ~1600 | 2,2'-Bipyridine researchgate.net |

| Pyridine Ring | C=C Stretching | 1475 - 1430 | 2,2'-Bipyridine researchgate.net |

| Ether (C-O-C) | Asymmetric Stretching | 1300 - 1000 | General Ethers |

| Aromatic C-H | Out-of-plane Bending | 900 - 700 | Substituted Pyridines |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. acs.org In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and analyzed by the mass spectrometer.

For this compound (C₁₄H₁₆N₂O₂), ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. This technique is valuable for confirming the molecular weight of the synthesized ligand. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass of the ion, which can be used to confirm its elemental formula with high accuracy. rsc.org

| Compound | Formula | Exact Mass (M) | Expected Ion | Calculated m/z for [M+H]⁺ |

|---|---|---|---|---|

| This compound | C₁₄H₁₆N₂O₂ | 244.1212 | [C₁₄H₁₇N₂O₂]⁺ | 245.1285 |

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio.

While MALDI-TOF-MS is highly effective for large biomolecules and polymers, its application for small molecules like this compound can be challenging. mdpi.com A primary difficulty is the interference from matrix-related ions in the low mass range of the spectrum, which can obscure the analyte signal. nih.gov For this reason, ESI-MS or other MS techniques are often preferred for the characterization of such small, neutral ligands. However, MALDI-TOF MS has been successfully used to characterize oligomeric materials and complexes derived from bipyridine ligands. fu-berlin.de

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation. acs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| a (Å) | 6.4235 (11) |

| b (Å) | 10.8139 (18) |

| c (Å) | 8.0123 (14) |

| β (°) | 109.462 (2) |

| Volume (ų) | 524.76 (16) |

| Z | 2 |

In the solid state, bipyridine ligands typically adopt a transoid conformation, where the nitrogen atoms point in opposite directions. For the analogue 4,4'-dimethoxy-2,2'-bipyridine, the dihedral angle between the two pyridine rings is reported to be 5.8(1)°. iucr.orgnih.gov This small deviation from planarity indicates a nearly flat molecular structure. In other substituted bipyridines, the dihedral angles can vary significantly; for example, different molecules in the asymmetric unit of 2,3′-bipyridine-2′,6′-dicarbonitrile exhibit dihedral angles ranging from 5.51° to 25.25°. iucr.org The conformation of this compound would similarly be defined by the dihedral angle between its rings, which would impact its ability to act as a chelating ligand and influence the properties of its metal complexes.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···π)

A detailed analysis of the intermolecular interactions for this compound is not possible without access to its crystal structure data from X-ray diffraction studies. Such data, which would elucidate the precise bond lengths, angles, and the spatial arrangement of molecules in the crystal lattice, appears to be unavailable in the current body of scientific literature.

In principle, the molecular structure of this compound contains features that would likely participate in various non-covalent interactions:

Hydrogen Bonding: The nitrogen atoms of the pyridine rings possess lone pairs of electrons and can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the molecule itself, they could form C–H···N interactions with hydrogen atoms from the ethoxy groups or the pyridine rings of neighboring molecules.

C-H···π Interactions: Hydrogen atoms from the ethyl groups or the aromatic rings could interact with the electron clouds of the pyridine rings of nearby molecules, forming C-H···π interactions that further stabilize the solid-state structure.

However, without experimental crystallographic data, any discussion of these interactions, including specific distances and energies, remains hypothetical for this compound.

Advanced Characterization Techniques (e.g., Mössbauer Spectroscopy, Variable-Temperature Magnetic Susceptibility)

The application of advanced characterization techniques such as Mössbauer spectroscopy and variable-temperature magnetic susceptibility is contingent on the synthesis and isolation of suitable metal complexes of this compound.

Mössbauer Spectroscopy: This technique is specific to certain isotopes, most commonly ⁵⁷Fe. To study an iron complex of this compound using Mössbauer spectroscopy, the complex would first need to be synthesized. The resulting data, such as isomer shift (δ) and quadrupole splitting (ΔE_Q), would provide valuable information about the oxidation state, spin state, and coordination environment of the iron center. Currently, no such studies have been reported for iron complexes of this specific ligand.

Variable-Temperature Magnetic Susceptibility: This method is used to determine the magnetic properties of paramagnetic species, typically transition metal complexes. By measuring the magnetic moment over a range of temperatures, one can gain insight into the number of unpaired electrons, the spin state of the metal ion, and any magnetic coupling interactions between metal centers in polynuclear complexes. A search of the scientific literature did not yield any reports on the synthesis or magnetic characterization of metal complexes featuring the this compound ligand.

Due to the lack of available research, no data tables or detailed findings can be presented for these advanced characterization techniques for this compound.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of chemical species. A typical CV experiment measures the current that develops in an electrochemical cell as the potential is varied linearly with time. For metal complexes containing bipyridine ligands, CV scans generally reveal a series of one-electron transfer steps. utexas.edu

When coordinated to a metal center, the 6,6'-Diethoxy-3,3'-bipyridine ligand is expected to exhibit distinct redox events. These typically include a reversible, metal-centered oxidation (e.g., M(II) → M(III)) at positive potentials and one or more reversible, ligand-centered reductions at negative potentials. researchgate.netdcu.ie The number of observable reduction waves corresponds to the stepwise addition of electrons to the ligand's π-system. The separation between consecutive reduction potentials provides insight into the electronic communication within the ligand.

Chronoamperometry, which measures current as a function of time at a fixed potential, can complement CV studies by providing information on the kinetics of electron transfer and the stability of the generated redox species.

A hypothetical cyclic voltammogram for a transition metal complex of this compound would likely display the features described in the table below, based on typical behavior observed for ruthenium polypyridyl complexes. researchgate.netumb.edu

| Process | Potential Range (vs. Fc/Fc+) | Description | Reversibility |

| Metal Oxidation | Positive (e.g., > +0.8 V) | MII → MIII + e- | Typically Reversible |

| First Ligand Reduction | Negative (e.g., < -1.0 V) | [MII(L)] + e- → [MII(L•-)] | Typically Reversible |

| Second Ligand Reduction | More Negative | [MII(L•-)] + e- → [MII(L2-)] | Often Reversible |

Ligand-Centered Redox Processes and their Influence on Complex Stability

Bipyridine ligands are considered "redox non-innocent," meaning they actively participate in the redox chemistry of their complexes by acting as electron reservoirs. nih.govacs.org The reduction of a bipyridine complex often involves the addition of electrons to the ligand's lowest unoccupied molecular orbital (LUMO), which is typically a π* orbital delocalized over the two pyridine (B92270) rings. mdpi.com This results in the formation of a radical anion (L•-) and subsequently a dianion (L2-).

These ligand-centered redox processes are crucial for the stability of the complex in different oxidation states. By accepting electrons, the ligand can stabilize a metal center that might otherwise be in an unstable, highly reduced state. This ability is fundamental to the role of bipyridine complexes in multi-electron catalytic reactions. mdpi.com The stability of the reduced ligand radical is influenced by the extent of delocalization of the unpaired electron. In complexes with multiple bipyridine ligands, the added electron can be delocalized over all of them, further stabilizing the reduced state. mdpi.com

For this compound, the π-system of the bipyridine core would serve as the acceptor for electrons in reductive processes. The stability of the resulting radical anion would be influenced by the electron-donating ethoxy substituents.

Metal-Centered Redox Processes within Complexes

In addition to ligand-based events, complexes of this compound will exhibit metal-centered redox processes. These involve the change in the oxidation state of the central metal ion, most commonly through oxidation (e.g., Ru(II)/Ru(III) or Fe(II)/Fe(III)) or reduction (e.g., Co(II)/Co(I)). researchgate.netnih.gov In cyclic voltammetry, these processes are typically observed as a single reversible redox couple. dcu.ie

The potential at which the metal-centered redox event occurs is a critical parameter, as it defines the oxidizing or reducing power of the complex. This potential is highly sensitive to the coordination environment, including the nature of the ligand. The electronic properties of the this compound ligand—specifically the electron-donating nature of the ethoxy groups—will directly modulate the electron density at the metal center. This, in turn, influences the ease with which the metal can be oxidized or reduced. Generally, electron-donating groups on the ligand make the metal center more electron-rich, facilitating oxidation (shifting the potential to less positive values) and hindering reduction. frontiersin.org

Influence of Substituents and Coordination Environment on Redox Potentials

Substituents on the bipyridine framework provide a powerful tool for tuning the electrochemical properties of the resulting complexes. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—alters the energy levels of the ligand's frontier orbitals and modulates the electron density on the metal center. frontiersin.orgnih.gov

The ethoxy groups (-OEt) at the 6 and 6' positions of this compound are classified as electron-donating groups due to their +M (mesomeric) effect. Their impact on the redox potentials can be predicted as follows:

Ligand Reduction: By donating electron density into the bipyridine π-system, the ethoxy groups raise the energy of the LUMO. This makes the ligand more difficult to reduce, shifting the ligand-centered reduction potentials to more negative values compared to an unsubstituted bipyridine.

Metal Oxidation: The increased electron density on the nitrogen atoms leads to stronger σ-donation to the metal center, making the metal more electron-rich and thus easier to oxidize. This shifts the metal-centered oxidation potential to a less positive (more negative) value. frontiersin.org

The coordination environment, including the geometry of the complex (e.g., octahedral, square planar) and the nature of other coordinated ligands, also significantly impacts redox potentials by altering the electronic structure and stability of the different oxidation states of the metal. mdpi.com

The following table illustrates the general effect of substituents on the redox potentials of metal-bipyridine complexes.

| Substituent Type | Example Group | Effect on Metal Oxidation Potential (MII/III) | Effect on Ligand Reduction Potential (L0/-1) |

| Electron-Donating | -OCH3, -OEt, -N(CH3)2 | Shifts to less positive values | Shifts to more negative values |

| Electron-Withdrawing | -CF3, -CN, -Ester | Shifts to more positive values | Shifts to less negative values |

pH-Dependent Redox Tuning in Functionalized Systems

The redox potentials of metal complexes can become pH-dependent if a proton transfer is coupled to the electron transfer process. This typically occurs when the ligand or a molecule coordinated to the metal (like water) possesses a functional group that can be protonated or deprotonated within the accessible pH range.

For complexes of this compound, the ethoxy groups themselves are not pH-active under typical conditions. However, pH dependence could be engineered into a system in several ways:

Functionalization: Introduction of acidic or basic groups (e.g., -OH, -COOH, -NH2) onto the bipyridine backbone would render the redox potentials of the complex sensitive to pH.

Coordination of Aqua Ligands: If the coordination sphere of the metal center includes a water molecule, its deprotonation to a hydroxide ligand at higher pH can significantly alter the redox potential of the metal center. For example, the Ru(III)/Ru(II) potential in some aqua complexes shifts negatively at pH values above the pKa of the coordinated water, indicating that the Ru(II) state is stabilized by the stronger π-donating hydroxide ligand. A similar pH-dependent behavior has been noted for the Re(V/III) couple in certain bipyridyl complexes. dtic.mil

This pH-dependent tuning is a key strategy in the design of catalysts, particularly for reactions involving protons, such as water oxidation or CO₂ reduction.

Photophysical Properties and Light Emitting Applications

Luminescence Characteristics

While specific photophysical data for 6,6'-Diethoxy-3,3'-bipyridine is not extensively detailed in publicly accessible literature, its properties can be inferred from closely related alkoxy-substituted bipyridine compounds. Bipyridines are known to exhibit fluorescence originating from π–π* transitions. The introduction of alkoxy groups, such as ethoxy groups at the 6 and 6' positions, is expected to influence the electronic structure and, consequently, the luminescent behavior of the molecule. These electron-donating groups can modulate the energy levels of the molecular orbitals, often leading to shifts in the absorption and emission spectra.

Emission and Excitation Spectra

The emission of alkoxy-substituted bipyridines typically originates from phenyl- and bipyridine-based π–π* transitions. For instance, a related compound, 2′,6′-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine, displays a red-shifted emission with a maximum at 366 nm compared to its fluorine-substituted analog which emits at 325 nm researchgate.net. This shift is characteristic of the electron-donating nature of the methoxy (B1213986) groups, an effect that would be similar for the ethoxy groups in this compound.

The excitation spectra of such compounds generally mirror their absorption spectra, corresponding to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For bipyridine ligands, these transitions are typically found in the ultraviolet region.

Table 1: Representative Emission Data for an Alkoxy-Substituted Bipyridine Compound

| Compound | Emission Maximum (λmax) | Transition Type | Reference |

|---|---|---|---|

| 2′,6′-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine | 366 nm | π–π* | researchgate.net |

Photoluminescence Quantum Yield (PLQY)

Photoluminescence Quantum Yield (PLQY or Φ) is a critical measure of a material's emission efficiency, defined as the ratio of photons emitted to photons absorbed. The PLQY of bipyridine compounds can vary significantly depending on their structure, environment (solvent), and whether they are in a free or complexed state. For example, some iridium(III) complexes incorporating substituted 2,3'-bipyridine (B14897) ligands exhibit high quantum efficiencies, ranging from 0.25 to 0.98 researchgate.netrsc.org. The PLQY of the free this compound ligand is expected to be influenced by factors such as solvent polarity and the potential for non-radiative decay pathways. In many organic fluorophores, rigid structures and suppression of vibrational and rotational modes can lead to higher quantum yields, a phenomenon often observed in the solid state or upon complexation with metal ions rsc.org.

Luminescent Lifetimes

The luminescent lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For organic molecules like bipyridines, fluorescence lifetimes are typically in the nanosecond range. However, when used as ligands in transition metal complexes, such as those of Ruthenium(II) or Iridium(III), the dominant emission often becomes phosphorescence from a triplet state, with much longer lifetimes extending into the microsecond range umb.edumsu.edu. The lifetime of lanthanide complexes can even reach the millisecond scale nih.govnih.gov. This dramatic increase is due to the spin-forbidden nature of the triplet-to-singlet transition.

Table 2: Representative Luminescent Lifetimes for Various Bipyridine-Based Systems

| System | Lifetime (τ) | Emission Type | Reference |

|---|---|---|---|

| [Ru(bpy)3]2+ in fluid solution | ~1 µs | Phosphorescence | msu.edu |

| Eu(III) bipyridine complex | 0.36 ms | Luminescence | nih.gov |

| Tb(III) bipyridine complex | 0.7 ms | Luminescence | nih.gov |

Excited-State Dynamics

Upon absorption of a photon, an excited molecule can undergo several de-excitation processes. The specific pathways and their rates constitute the molecule's excited-state dynamics. For this compound, these dynamics would involve competition between fluorescence (radiative decay from the singlet excited state), intersystem crossing to a triplet state, and non-radiative decay through vibrational relaxation.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton-donating (e.g., hydroxyl) and a proton-accepting (e.g., pyridinic nitrogen) group in close proximity. This process is well-documented for derivatives of 3,3'-dihydroxy-2,2'-bipyridine, which exhibit intense fluorescence from the relaxed state formed after the proton transfer urfu.ru.

However, the ESIPT mechanism is not applicable to this compound. The ethoxy (–O–CH₂CH₃) groups lack the acidic proton of a hydroxyl (–OH) group that is essential for intramolecular proton transfer. Therefore, this deactivation pathway is not a feature of the photophysics of this compound.

Photoactive Metal-to-Ligand Charge Transfer (MLCT) States

One of the most significant roles of bipyridine compounds in photophysics is as ligands in transition metal complexes, where they facilitate photoactive Metal-to-Ligand Charge Transfer (MLCT) states nih.govacs.org. An MLCT transition involves the photo-induced transfer of an electron from a metal-centered d-orbital to a ligand-centered π* orbital nih.govacs.org.

In a complex containing the this compound ligand, excitation with visible light would promote an electron from the metal center to the π* orbitals of the bipyridine core. The resulting 1MLCT (singlet) state typically undergoes rapid and efficient intersystem crossing to a lower-energy 3MLCT (triplet) state within femtoseconds msu.eduacs.org. This long-lived triplet state is often highly luminescent (phosphorescent) and redox-active, making it useful for applications in photocatalysis and solar energy conversion msu.eduomlc.org.

The electron-donating ethoxy groups on the this compound ligand would be expected to raise the energy of the ligand's π* orbitals. This change can "tune" the energy of the MLCT transition, affecting the absorption and emission wavelengths of the resulting metal complex. By modifying the ligand's electronic properties, the photophysical and photochemical behavior of the entire complex can be systematically controlled cmu.edu.

Table 3: Characteristics of MLCT States in Prototypical Bipyridine Complexes

| Property | Description | Example System | Reference |

|---|---|---|---|

| Transition | d(Metal) → π*(Ligand) | [Ru(bpy)3]2+ | acs.org |

| Excited State Formation | 1MLCT → 3MLCT via Intersystem Crossing | [Ru(bpy)3]2+ | msu.eduacs.org |

| 3MLCT Lifetime | Nanoseconds to Microseconds | Ru(II) and Ir(III) complexes | umb.edu |

| Deactivation | Phosphorescence, Non-radiative decay, Photochemistry | General Polypyridyl Complexes | cmu.edu |

Ligand-Centered (LC) Transitions and their Contributions to Emission

In metal complexes featuring bipyridine ligands, the emission properties are often a result of a complex interplay between metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (IL) or ligand-centered (LC) transitions. LC transitions are essentially π-π* or n-π* electronic transitions occurring within the bipyridine ligand itself.

For this compound, the presence of electron-donating ethoxy (-OEt) groups at the 6 and 6' positions would be expected to influence the energy of the π and π* orbitals of the bipyridine core. These groups generally raise the energy of the highest occupied molecular orbital (HOMO) and have a smaller effect on the lowest unoccupied molecular orbital (LUMO). This would likely lead to a red-shift in the π-π* absorption and emission bands compared to the unsubstituted 3,3'-bipyridine (B1266100). However, without specific experimental or computational studies on this compound, a quantitative description of its LC transitions and their precise contribution to the emission of its potential metal complexes remains speculative.

Advanced Phosphorescent and Fluorescent Systems

The design of advanced phosphorescent and fluorescent systems often relies on the careful selection of ligands to tune the photophysical properties of a metal complex or an organic molecule. Bipyridine derivatives are fundamental in this field due to their excellent coordination ability and tunable electronic properties.

In the context of phosphorescent systems, which are typically based on heavy metal complexes like those of iridium(III) or platinum(II), the bipyridine ligand plays a critical role in determining the energy of the MLCT state and, consequently, the emission color and efficiency. The substituents on the bipyridine ring can be modified to raise or lower the LUMO level, thereby tuning the emission from blue to red. While various substituted bipyridines have been employed in high-performance phosphorescent emitters, specific research detailing the use of this compound in such advanced systems is not readily found. Theoretical studies on related dimethoxy-substituted bipyridine ligands suggest they can be advantageous in terms of thermal stability and quantum efficiency in iridium(III) complexes. nih.gov

In fluorescent systems, bipyridine derivatives can be incorporated into larger organic molecules to act as electron-accepting units or to provide specific photophysical characteristics. For example, derivatives of 3-hydroxy-2,2'-bipyridine have been studied for their fluorescent properties, exhibiting large Stokes shifts. urfu.ru However, there is a lack of specific reports on advanced fluorescent systems that explicitly incorporate the this compound scaffold.

Applications in Organic Light-Emitting Diodes (OLEDs)

Bipyridine-based materials, particularly phosphorescent iridium(III) complexes with bipyridine ligands, are widely used as emitters in the emissive layer of OLEDs. These materials can achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons.

Emitting Materials Design and Device Performance

The design of emitting materials for OLEDs involves optimizing the chemical structure to achieve desired emission color, high photoluminescence quantum yield (PLQY), good charge transport properties, and thermal stability. For phosphorescent emitters, the bipyridine ligand is often the cyclometalating or ancillary ligand that fine-tunes these properties.

While there is extensive literature on OLEDs using various bipyridine derivatives, specific device performance data for OLEDs employing this compound as a key component of the emitting material are not available in the searched literature. The performance of an OLED is typically characterized by its external quantum efficiency (EQE), current efficiency, power efficiency, and CIE color coordinates. The table below illustrates typical performance data for green and red phosphorescent OLEDs using other iridium(III) complexes as a reference for the type of data that would be relevant.

Table 1: Representative Performance of Phosphorescent OLEDs with Iridium(III) Bipyridine-type Complexes

| Emitter Type | Host Material | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) |

|---|---|---|---|---|---|

| Green Phosphorescent | mCP | ~24% | ~115 | ~113 | Not Specified |

Data is illustrative and based on high-performing devices with different iridium complexes, not containing this compound. rsc.orgepj-conferences.org

Photosensitizer Applications

Photosensitizers are molecules that produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon excitation with light. This property is utilized in applications like photodynamic therapy (PDT) for cancer treatment. Ruthenium(II) polypyridyl complexes, including those with bipyridine ligands, are known to be effective photosensitizers.

The efficiency of a photosensitizer is determined by its ability to be excited to a long-lived triplet state that can then transfer its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen. The quantum yield of singlet oxygen generation (ΦΔ) is a key metric for evaluating a photosensitizer's performance.

While numerous ruthenium(II) bipyridine complexes have been investigated as photosensitizers, there is no specific research available on the application of this compound in this context. The electron-donating ethoxy groups might influence the energy of the triplet state and the redox properties of a corresponding metal complex, which in turn would affect its photosensitizing capabilities. However, without experimental data, its effectiveness as a photosensitizer remains unknown.

Based on a thorough review of available scientific literature, specific theoretical and computational studies corresponding to the detailed outline for the compound “this compound” are not available. The requested in-depth analyses, including specific Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, have not been published for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data solely on “this compound” at this time. General principles of the outlined computational methods are well-established, but applying them to this specific compound requires dedicated research that does not appear to be in the public domain.

Theoretical and Computational Investigations

Thermodynamic and Stability Analysis

Theoretical and computational studies provide crucial insights into the thermodynamic properties and stability of 6,6'-Diethoxy-3,3'-bipyridine. These investigations help in understanding its behavior in various chemical environments and its potential for forming stable complexes.

While specific Gibbs free energy calculations for the complexation of this compound were not found in the reviewed literature, the principles of such calculations are well-established in computational chemistry. The Gibbs free energy of complexation (ΔG_complexation) is a key thermodynamic parameter that determines the spontaneity and stability of a complex formed between a ligand, such as this compound, and a metal ion or another molecule.

The calculation of ΔG_complexation typically involves the following equation:

ΔG_complexation = G_complex - (G_ligand + G_metal)

Where:

G_complex is the Gibbs free energy of the resulting complex.

G_ligand is the Gibbs free energy of the this compound ligand.

G_metal is the Gibbs free energy of the metal ion or interacting molecule.

Each of these Gibbs free energy terms is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), and includes contributions from electronic energy, zero-point vibrational energy, thermal corrections to enthalpy, and entropy. The solvent effects are also crucial and are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

For a hypothetical complexation of this compound with a metal ion, a negative ΔG_complexation would indicate that the formation of the complex is a spontaneous process under the given conditions. The magnitude of the negative value would correlate with the stability of the complex.

Table 1: Hypothetical Gibbs Free Energy Calculation Components for a this compound Complex

| Component | Description | Computational Method |

| Electronic Energy | The total energy of the molecule at 0 K. | DFT (e.g., B3LYP, M06-2X) |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 K. | Frequency calculation |

| Thermal Enthalpy Correction | The change in enthalpy from 0 K to a given temperature. | Frequency calculation |

| Entropic Contribution | The contribution of entropy to the Gibbs free energy. | Frequency calculation |

| Solvation Energy | The energy change associated with transferring the molecule from the gas phase to a solvent. | PCM or other solvent models |

The stability of tautomers and conformers of bipyridine derivatives is highly dependent on the surrounding environment, such as the solvent. For this compound, several conformational isomers can be envisioned due to rotation around the C3-C3' bond connecting the two pyridine (B92270) rings and the C-O bonds of the ethoxy groups.

A detailed computational study on the closely related molecule, 6,6'-dihydroxy-2,2'-bipyridine (6,6'-dhbp), provides valuable insights into the expected behavior of this compound nih.govresearchgate.net. For 6,6'-dhbp, two main tautomeric forms exist: the pyridinol and the amide (lactam) tautomers, with each having cis and trans rotational conformers nih.govresearchgate.net. Electronic structure calculations predicted the stability of all possible isomers in both the gas phase and aqueous solution nih.govresearchgate.net. It was found that these isomers exhibit different behaviors in the gas phase versus in aqueous solution, highlighting the significant role of the environment nih.govresearchgate.net.

For this compound, while tautomerism of the pyridinol-amide type is not possible due to the ethoxy substitution, different conformers arising from the rotation around the inter-ring bond and the ethoxy groups will exist. The relative stability of these conformers will be influenced by steric hindrance between the ethoxy groups and the pyridine rings, as well as by the polarity of the solvent.

In a non-polar solvent, intramolecular van der Waals interactions would likely play a more significant role in determining the preferred conformation. In contrast, in a polar solvent, conformations with a larger dipole moment might be stabilized to a greater extent. Computational modeling, again using methods like DFT with appropriate solvent models, would be essential to predict the relative energies of these conformers and thus their population distribution in different environments.

Table 2: Factors Influencing Conformer Stability of this compound

| Factor | Influence in Non-Polar Environment | Influence in Polar Environment |

| Steric Hindrance | A primary determinant of the most stable conformer, favoring less sterically crowded arrangements. | Remains a significant factor, but can be modulated by solvent interactions. |

| Intramolecular Interactions | Van der Waals forces and dipole-dipole interactions are key. | Dipole-dipole interactions with the solvent become more prominent. |

| Solvent Polarity | Minimal influence on the relative stability of conformers. | Can significantly alter the energy landscape, stabilizing more polar conformers. |

Computational Modeling of Intermolecular Interactions

Computational modeling is a powerful tool for understanding the non-covalent interactions that govern the formation of supramolecular structures involving this compound. These interactions are fundamental to its chemical behavior and its applications in areas such as crystal engineering and materials science.

To gain a deeper understanding of the nature of intermolecular interactions, the total interaction energy between this compound and another molecule can be decomposed into physically meaningful components. Energy decomposition analysis (EDA) methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or methods based on DFT, are employed for this purpose.

The total interaction energy is typically broken down into the following components:

Electrostatic Energy: This arises from the classical Coulombic interaction between the static charge distributions of the interacting molecules. For this compound, the nitrogen atoms of the pyridine rings and the oxygen atoms of the ethoxy groups are regions of negative electrostatic potential, making them favorable sites for electrostatic interactions with electron-deficient species.

Polarization Energy: This component accounts for the distortion of the electron clouds of the interacting molecules in response to each other's electric fields. The polarizability of the bipyridine core and the ethoxy groups will determine the magnitude of this attractive term.

Dispersion Energy: This is a quantum mechanical effect arising from the correlated fluctuations of electrons in the interacting molecules. Dispersion forces, also known as London forces, are always attractive and are particularly important for the stacking interactions between aromatic rings.

Exchange Repulsion Energy: This is a purely quantum mechanical repulsive term that arises from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. This term is responsible for the short-range repulsion between molecules.

By quantifying these energy components, one can characterize the nature of the intermolecular bonding, for instance, whether it is dominated by electrostatic, dispersion, or a combination of forces.

Table 3: Components of Intermolecular Interaction Energy

| Energy Component | Physical Origin | Nature of Interaction |

| Electrostatic | Interaction between static charge distributions | Attractive or Repulsive |

| Polarization | Distortion of electron clouds | Attractive |

| Dispersion | Correlated electron fluctuations | Attractive |

| Exchange Repulsion | Pauli exclusion principle | Repulsive |

Molecular simulations, particularly molecular dynamics (MD) and Monte Carlo (MC) methods, are invaluable for studying the formation and dynamics of supramolecular assemblies involving this compound.

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the nitrogen atoms of the pyridine rings and the oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors. Simulations can be used to study the geometry, strength, and dynamics of hydrogen bonds formed with donor molecules, such as water or alcohols.

π-Stacking: The aromatic pyridine rings of this compound can participate in π-stacking interactions with other aromatic systems. These interactions are crucial for the self-assembly of molecules in the solid state and in solution. Computational simulations can predict the preferred stacking geometries (e.g., face-to-face, offset face-to-face, or edge-to-face) and the binding energies associated with these arrangements.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For accurate simulations of systems involving aromatic interactions, it is often necessary to use force fields that are specifically parameterized to account for these non-covalent forces. By simulating the behavior of many molecules over time, these methods can provide insights into the mechanisms of self-assembly and the structure of the resulting supramolecular architectures.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the application of the chemical compound This compound in the advanced catalytic fields outlined in the request.

Therefore, it is not possible to generate an article that strictly adheres to the provided outline and focuses solely on "this compound" for the following applications:

Asymmetric Catalysis , including the asymmetric hydrogenation of prochiral olefins and carbonyl compounds.

Electrocatalysis , specifically concerning CO2 reduction.

Homogeneous Catalysis , including the carbonylation of esters and alcohol oxidation.

The specific Ligand Role of this compound in catalytic mechanisms such as proton transfer.

While extensive research exists on the catalytic applications of various other substituted bipyridine ligands (e.g., those with methoxy (B1213986), hydroxy, or chloro groups at the 6,6'-positions), the specific diethoxy derivative requested has not been documented in these contexts. To maintain scientific accuracy and strictly adhere to the user's instructions to focus solely on "this compound," no content can be produced for the requested article structure.

Advanced Applications in Catalysis and Materials Science

Materials Science Applications

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. nih.gov Their modular nature, built from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs), allows for precise control over pore size, shape, and chemical functionality. nih.govnih.gov

Bipyridine units are frequently incorporated into the organic linkers used to construct MOFs and COFs. nih.gov The nitrogen atoms of the bipyridine moiety serve as powerful coordination sites for metal ions, either as the primary method of framework construction or as secondary sites for post-synthetic modification. nih.govrsc.org For instance, ligands such as 2,2′-bipyridine-5,5′-dicarboxylic acid are used to synthesize robust zirconium-based MOFs, like UiO-67(bipy), which exhibit high thermal stability and surface areas reaching up to 2500 m²/g. rsc.org

The general strategy for synthesizing these frameworks involves the solvothermal reaction of a metal salt with a bipyridine-containing organic linker. nih.gov In the case of COFs, the synthesis typically involves the condensation reaction between building blocks, such as a bipyridine-based dialdehyde (B1249045) with a diamine, to form a crystalline, porous network. rsc.org The choice of functional groups on the bipyridine ligand is critical. While carboxylate groups are common for linking to metal clusters in MOFs, aldehyde or amine functionalities are used to form imine-linked COFs. rsc.org

The incorporation of alkoxy groups, such as the ethoxy groups in 6,6'-Diethoxy-3,3'-bipyridine, can influence the framework's properties by altering the electronic nature of the ligand and introducing steric bulk, which can affect the packing and porosity of the final structure. Although direct synthesis of MOFs or COFs using this compound is not widely documented, the principles established with analogous ligands like 4,4′,6,6′-tetracarboxy-2,2′-bipyridine and various dialdehyde-functionalized bipyridines demonstrate the feasibility and potential of such customized linkers. rsc.orgrsc.org

Table 1: Examples of Bipyridine-Based Ligands in MOF and COF Synthesis

| Ligand Name | Framework Type | Functional Groups | Resulting Framework Example | Key Feature |

|---|---|---|---|---|

| 2,2′-bipyridine-5,5′-dicarboxylic acid | MOF | Carboxylate | UiO-67(bipy) rsc.org | High surface area and available N-donor sites for post-synthetic metalation. rsc.org |

| 5,5′-diamino-2,2′-bipyridine | COF | Amine | Cu(I) coordinated COF researchgate.netnih.gov | Porous 2D structure with high crystallinity for gas separation membranes. researchgate.netnih.gov |

| 2,2′-bipyridyl-5,5′-dialdehyde | COF | Aldehyde | Py-Bpy-COF rsc.org | Single coordination site on each side for incorporating metal ions. rsc.org |

The well-defined pores and chemically tunable surfaces of bipyridine-based MOFs and COFs make them excellent candidates for gas storage and separation applications. researchgate.netrsc.org The performance of these materials is dictated by factors such as pore size, surface area, and the specific interactions between the framework and the gas molecules. researchgate.net

Bipyridine moieties within the framework can be used to introduce specific functionalities. For example, the open nitrogen sites can act as Lewis basic sites or can be metalated post-synthetically to create strong, selective binding sites for certain gases. rsc.org A zirconium-based MOF, UiO-67(bipy), functionalized with copper ions showed a high capacity for capturing toxic hydrogen sulfide (B99878) (H₂S), reaching up to 7.8 wt%. rsc.org The highly dispersed copper ions, chelated by the bipyridine units, serve as active sites for H₂S binding.

In another example, a COF synthesized from 5,5′-diamino-2,2′-bipyridine was coordinated with Cu(I) ions. researchgate.netnih.gov These Cu(I) sites act as recognition sites for propylene (B89431) (C₃H₆), enabling its selective separation from propane (B168953) (C₃H₈). When this COF was incorporated into a mixed-matrix membrane, it exhibited significantly enhanced separation performance, with a C₃H₆ permeability of 44.7 barrer and a C₃H₆/C₃H₈ selectivity of 28.1. nih.gov This represents a 2.3-fold increase in permeability and a 2.2-fold increase in selectivity compared to the pure polymer membrane. nih.gov

The introduction of ethoxy groups, as in this compound, could further enhance gas separation capabilities. The electron-donating nature of these groups can modulate the binding affinity of metal sites, while their physical presence can fine-tune the pore environment, potentially leading to improved selectivity for specific gas molecules.

Table 2: Performance of Bipyridine-Based Frameworks in Gas Separation

| Framework Material | Target Separation | Performance Metric | Result |

|---|---|---|---|

| Cu_salt@UiO-67(bipy) | H₂S Capture | Adsorption Capacity | Up to 7.8 wt% rsc.org |

| Cu(I) Coordinated COF MMM | C₃H₆ / C₃H₈ Separation | Permeability / Selectivity | 44.7 barrer / 28.1 nih.gov |

| MOF-508 (Zn(BDC)(4,4′-Bipy)₀.₅) | Alkane Separation | Application | Gas chromatographic separation of linear vs. branched alkanes. ornl.gov |

Supramolecular Architectures and Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Bipyridine ligands are fundamental components in this field due to their ability to direct the assembly of intricate, multi-component structures through coordination bonding.

Coordination networks are extended structures formed by the self-assembly of metal ions and organic ligands. The geometry and connectivity of these networks are determined by the coordination preferences of the metal and the structure of the ligand. Bipyridines, with their rigid structure and well-defined coordination vectors, are ideal for constructing predictable 1D, 2D, or 3D networks. mdpi.comnih.gov

For example, 4′-(4-n-alkyloxyphenyl)-3,2′:6′,3″-terpyridines (a related polypyridine system) have been used to assemble 2D coordination networks with cobalt(II) thiocyanate. mdpi.comnih.gov In these structures, the cobalt atoms act as four-connecting nodes, bridged by the terpyridine ligands to produce (4,4) nets. mdpi.com Similarly, ligands like 4,4′,6,6′-tetracarboxy-2,2′-bipyridine can form complex 3D hydrogen-bonded networks in the solid state even without metal ions, and form coordination polymers with rare earth metals. rsc.org

The term "molecular wire" is often used to describe one-dimensional coordination polymers that may exhibit conductive or photo-optical properties. The π-conjugated system of the bipyridine backbone is essential for mediating electronic communication between metal centers along the chain. The functionalization of the bipyridine unit, for instance with ethoxy groups, can tune the electronic properties of these wires by modifying the energy levels of the ligand's molecular orbitals, thereby influencing the material's conductivity or photophysical behavior.

The defined cavities and functional surfaces of supramolecular assemblies based on bipyridine ligands make them suitable for applications in molecular recognition and sensing. These systems can act as "hosts" that selectively bind smaller "guest" molecules or ions. The binding event is then translated into a measurable signal, such as a change in color or fluorescence. mdpi.com

A fluorescent chemosensor for Zn²⁺ has been developed by hybridizing a Green Fluorescent Protein (GFP) chromophore with a 2,2′-bipyridine chelator moiety. mdpi.com The bipyridine unit acts as the specific binding site for the Zn²⁺ ion. Upon coordination, the sensor's electronic structure is altered, leading to a 53-fold enhancement in fluorescence, allowing for the sensitive detection of zinc ions in biological systems using microscopy. mdpi.com

The this compound ligand is a promising candidate for designing new molecular sensors. The ethoxy groups can enhance the ligand's solubility and modify the electronic properties of the resulting metal complex, which could lead to improved sensitivity and selectivity. Furthermore, these groups can participate in weaker, secondary interactions (like hydrogen bonding with a suitable guest), which can be exploited to create highly specific host-guest systems for targeted molecular sensing applications.